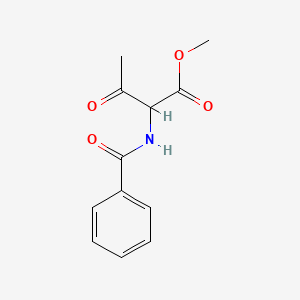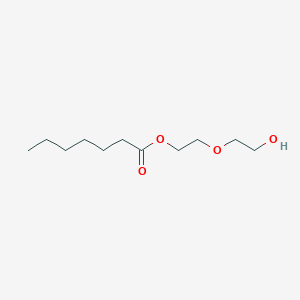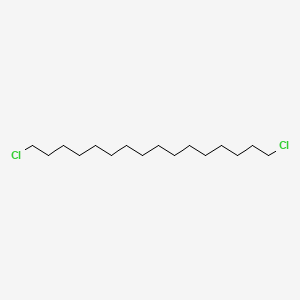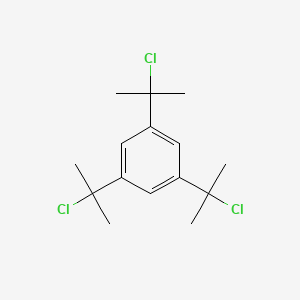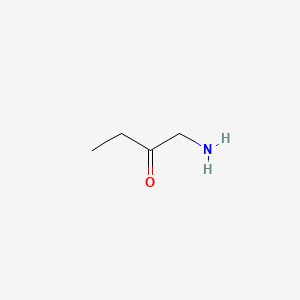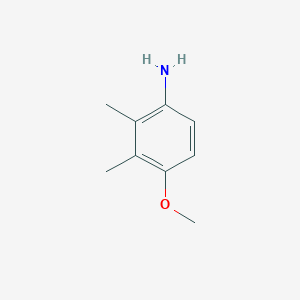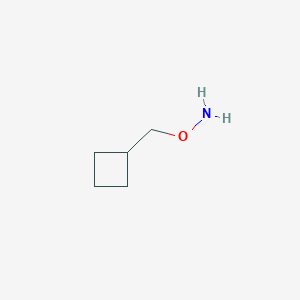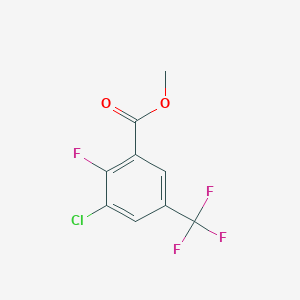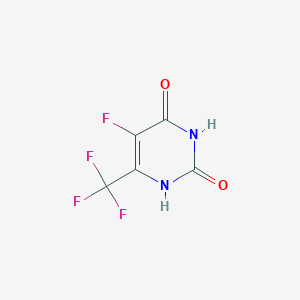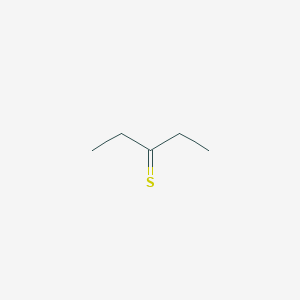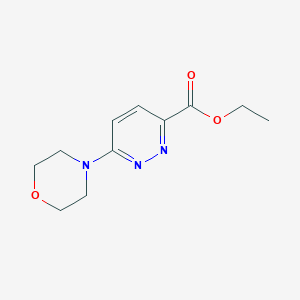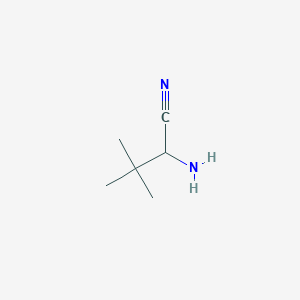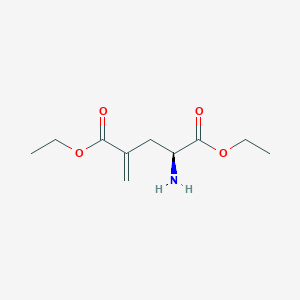![molecular formula C26H15N B3057261 9,9'-Spirobi[fluorene]-2-carbonitrile CAS No. 782504-06-7](/img/structure/B3057261.png)
9,9'-Spirobi[fluorene]-2-carbonitrile
概要
説明
9,9’-Spirobi[fluorene]-2-carbonitrile: is a compound that features a spirobifluorene core with a carbonitrile group attached at the 2-position. This compound is known for its unique structural properties, which include a rigid, three-dimensional framework that can influence its electronic and optical characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[fluorene]-2-carbonitrile typically involves the following steps:
Formation of the Spirobifluorene Core: This can be achieved through a Friedel-Crafts alkylation reaction where two fluorene units are joined at the 9,9’-positions using a suitable alkylating agent.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated spirobifluorene intermediate can be reacted with a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods: Industrial production of 9,9’-Spirobi[fluorene]-2-carbonitrile may involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, such as using continuous flow reactors for the Friedel-Crafts alkylation and nucleophilic substitution steps. Additionally, purification techniques like recrystallization or chromatography are employed to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions:
Oxidation: 9,9’-Spirobi[fluorene]-2-carbonitrile can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonitrile group can be achieved using reagents such as lithium aluminum hydride or hydrogenation catalysts, resulting in the formation of primary amines.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present on the spirobifluorene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over a palladium catalyst.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted spirobifluorene derivatives depending on the nature of the substituent introduced.
科学的研究の応用
Chemistry: 9,9’-Spirobi[fluorene]-2-carbonitrile is used as a building block in the synthesis of conjugated polymers and organic semiconductors. Its rigid structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: While its primary applications are in materials science, derivatives of spirobifluorene compounds have been explored for their potential biological activities, including as fluorescent probes and in drug delivery systems.
Industry: In the industrial sector, 9,9’-Spirobi[fluorene]-2-carbonitrile is utilized in the fabrication of optoelectronic devices, including OLEDs, OPVs, and organic field-effect transistors (OFETs).
作用機序
The mechanism by which 9,9’-Spirobi[fluorene]-2-carbonitrile exerts its effects in optoelectronic applications involves its ability to transport charge carriers efficiently. The spirobifluorene core provides a rigid, three-dimensional structure that minimizes intermolecular interactions, thereby reducing charge recombination and enhancing charge mobility. The carbonitrile group can further modulate the electronic properties, influencing the compound’s energy levels and facilitating efficient charge injection and transport in devices .
類似化合物との比較
9,9’-Spirobifluorene: The parent compound without the carbonitrile group.
9,9’-Spirobi[fluorene]-2,7-dicarbonitrile: A derivative with two carbonitrile groups.
9,9’-Spirobi[fluorene]-2-carboxylic acid: A derivative with a carboxylic acid group instead of a carbonitrile group.
Uniqueness: 9,9’-Spirobi[fluorene]-2-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly alter its electronic properties compared to the parent spirobifluorene. This modification can enhance its suitability for specific applications in optoelectronics by providing better charge transport and stability .
特性
IUPAC Name |
9,9'-spirobi[fluorene]-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15N/c27-16-17-13-14-21-20-9-3-6-12-24(20)26(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)26/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEGUSIXBDKCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631029 | |
| Record name | 9,9'-Spirobi[fluorene]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-06-7 | |
| Record name | 9,9'-Spirobi[fluorene]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

